

Spectroscopic Profile of 1-Iodo-2-methyloct-1-ene: A Technical Guide

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Compound of Interest

Compound Name: 1-Iodo-2-methyloct-1-ene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound **1-iodo-2-methyloct-1-ene**. Due to the limited availability of experimental data, this document presents predicted values for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. This guide also outlines a plausible experimental protocol for the synthesis and subsequent spectroscopic analysis of the target compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-iodo-2-methyloct-1-ene**. These values are intended to serve as a reference for researchers working with this or structurally related molecules.

Table 1: Predicted ^1H NMR Spectroscopic Data for **1-iodo-2-methyloct-1-ene**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.0	Singlet	1H	=CH-I
~2.1	Triplet	2H	-CH ₂ -C=
~1.8	Singlet	3H	=C-CH ₃
~1.2-1.4	Multiplet	8H	-(CH ₂) ₄ -
~0.9	Triplet	3H	-CH ₂ -CH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for **1-iodo-2-methyloct-1-ene**

Chemical Shift (δ , ppm)	Assignment
~145	C=CHI
~80	C=CHI
~40	-CH ₂ -C=
~31	=C-CH ₃
~29	-(CH ₂) ₄ -
~22	-CH ₂ -CH ₃
~14	-CH ₂ -CH ₃

Table 3: Predicted Key IR Absorption Bands for **1-iodo-2-methyloct-1-ene**

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration
~3050	Weak	=C-H Stretch
~2950-2850	Strong	C-H Stretch (Alkyl)
~1640	Medium	C=C Stretch
~1460	Medium	C-H Bend (Alkyl)
~850	Medium	=C-H Bend
~550	Medium	C-I Stretch

Table 4: Predicted Mass Spectrometry Data for **1-iodo-2-methyloct-1-ene**

m/z	Relative Intensity (%)	Proposed Fragment
252	40	[M] ⁺ (Molecular Ion)
127	100	[I] ⁺
125	60	[M-I] ⁺
83	50	[C ₆ H ₁₁] ⁺
69	70	[C ₅ H ₉] ⁺
55	80	[C ₄ H ₇] ⁺
41	90	[C ₃ H ₅] ⁺

Experimental Protocols

The following section details a hypothetical experimental protocol for the synthesis and spectroscopic characterization of **1-iodo-2-methyloct-1-ene**.

Synthesis of 1-iodo-2-methyloct-1-ene via Hydroiodination of 2-Methyloct-1-ene

Materials:

- 2-Methyloct-1-ene
- Hydroiodic acid (57% in water)
- Sodium bicarbonate (saturated aqueous solution)
- Anhydrous magnesium sulfate
- Dichloromethane
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Magnetic stirrer and stir bar
- Heating mantle

Procedure:

- To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyloct-1-ene (1 eq).
- Cool the flask in an ice bath and slowly add hydroiodic acid (1.2 eq) dropwise with vigorous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane.
- Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.

- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, **1-iodo-2-methyloct-1-ene**.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrument: 400 MHz NMR Spectrometer
- Solvent: Chloroform-d (CDCl_3)
- Procedure: Dissolve a small sample of the purified product in CDCl_3 and transfer to an NMR tube. Acquire ^1H and ^{13}C NMR spectra.

Infrared (IR) Spectroscopy:

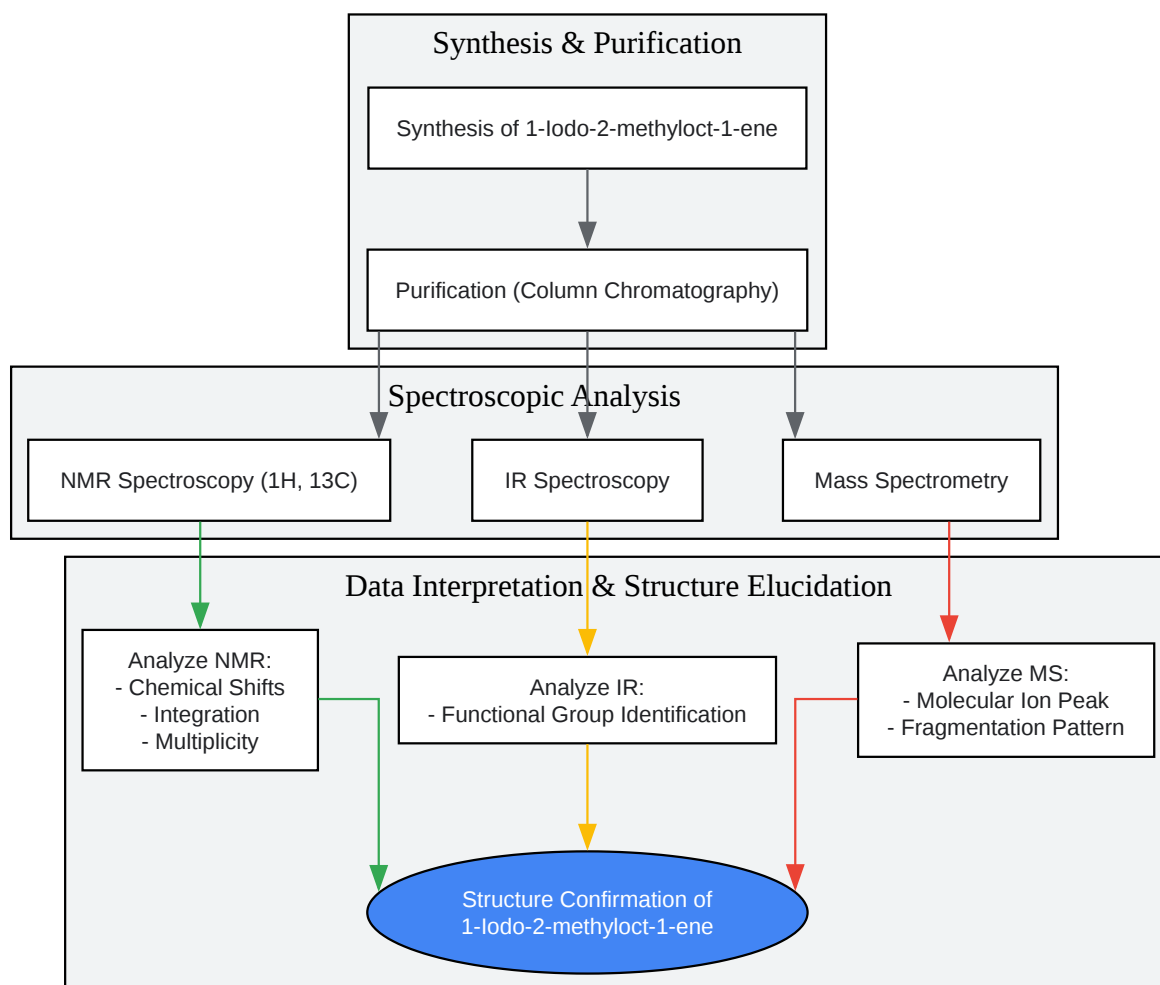
- Instrument: Fourier-Transform Infrared (FTIR) Spectrometer
- Procedure: Obtain the IR spectrum of the neat liquid product using a salt plate (NaCl or KBr).

Mass Spectrometry (MS):

- Instrument: Gas Chromatography-Mass Spectrometer (GC-MS)
- Procedure: Inject a dilute solution of the product in a volatile solvent (e.g., dichloromethane) into the GC-MS system to obtain the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of **1-iodo-2-methyloct-1-ene**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **1-iodo-2-methyloct-1-ene**.

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